2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid
Overview
Description
2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes the formation of the spirocyclic core, followed by the introduction of the Boc and Fmoc protecting groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The Boc and Fmoc groups protect the amine functionalities, allowing selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for its use in organic synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-Boc-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- 2-Boc-2,5-diazaspiro[3.4]octane
- 2-Boc-6-CBZ-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Uniqueness
Compared to similar compounds, 2-Boc-5-fmoc-2,5-diazaspiro[3.4]octane-8-carboxylic acid is unique due to the presence of both Boc and Fmoc protecting groups. This dual protection allows for greater versatility in synthetic applications, enabling more complex and selective chemical transformations.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.4]octane-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-26(2,3)35-24(32)28-15-27(16-28)22(23(30)31)12-13-29(27)25(33)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGCJNYEADCCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377031-23-5 | |
Record name | 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,5-diazaspiro[3.4]octane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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